molecular formula C10H8Br2N2O2S B2802750 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine CAS No. 866019-21-8

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine

Cat. No.: B2802750
CAS No.: 866019-21-8
M. Wt: 380.05
InChI Key: ZCBCXJLWSFDGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is a chemical compound with the formula C10H8Br2N2O2S and a molecular weight of 380.06 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two bromine atoms attached at positions 6 and 8, and a methylsulfonyl group attached at position 3 .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study by Mulchin et al. (2010) discussed the synthesis of a series of quinolinequinones, including compounds related to 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine, which were assessed for anti-tumor, anti-inflammatory activities, and the ability to inhibit the growth of Mycobacterium bovis BCG. The introduction of sulfur groups at specific positions on the quinolinequinone core resulted in compounds with selective toxicity towards leukemic cells over T-cells, a desirable property for anti-cancer drugs. Additionally, compounds exhibiting significant anti-inflammatory activity were identified (Mulchin et al., 2010).

Antimalarial Activity

Vangapandu et al. (2003) synthesized and evaluated the antimalarial activities of 8-quinolinamines and their pro prodrug analogues. The most effective 8-quinolinamines displayed superior in vitro and in vivo biological efficacy against both drug-sensitive and drug-resistant malaria strains compared to the standard drug chloroquine. The study highlights the potential of 8-quinolinamines as promising antimalarial agents (Vangapandu et al., 2003).

Broad-Spectrum Anti-infective Properties

Jain et al. (2018) reported the synthesis of 8-quinolinamines bearing various substituents and their amino acid conjugates as broad-spectrum anti-infectives. These compounds exhibited potent antimalarial, antileishmanial, antifungal, and antibacterial activities, showing promise as therapeutic agents against drug-resistant pathogens (Jain et al., 2018).

Synthesis and Pharmacological Applications

Germano et al. (2020) evaluated the efficacy of a glucagon-like peptide-1 receptor agonist therapy in mitigating adverse left ventricular (LV) remodeling post-infarction. This compound, related to this compound, showed significant reduction in adverse LV remodeling and decline of cardiac function, suggesting a novel therapeutic approach for heart failure following infarction (Germano et al., 2020).

Properties

IUPAC Name

6,8-dibromo-3-methylsulfonylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O2S/c1-17(15,16)8-3-5-2-6(11)4-7(12)9(5)14-10(8)13/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBCXJLWSFDGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=CC(=CC(=C2N=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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